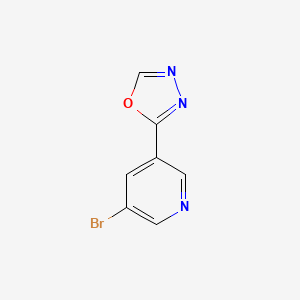

3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromopyridin-3-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-6-1-5(2-9-3-6)7-11-10-4-12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTKHSIEZHFTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594752 | |

| Record name | 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924869-13-6 | |

| Record name | 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924869-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical properties of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

. ## An In-depth Technical Guide to 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic compound of significant interest in contemporary medicinal chemistry and materials science. This molecule strategically integrates three key pharmacophores: a pyridine ring, a bromine atom, and a 1,3,4-oxadiazole moiety. This unique combination confers a versatile reactivity profile and a high potential for biological activity. The pyridine and oxadiazole rings act as bioisosteres for ester and amide functionalities, enhancing metabolic stability and serving as hydrogen bond acceptors, which is crucial for molecular recognition at biological targets. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling the synthesis of diverse and complex molecular libraries. This guide offers a comprehensive analysis of its chemical properties, outlines a robust synthetic pathway, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery.

Molecular Profile and Physicochemical Properties

The structural architecture of this compound is the foundation of its chemical behavior. The electron-withdrawing nature of the pyridine nitrogen and the oxadiazole ring influences the electron density of the entire system, while the bromine atom at the 5-position provides a key site for synthetic modification.

Table 1: Core Physicochemical and Spectroscopic Data

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₇H₄BrN₃O | - |

| Molecular Weight | 226.03 g/mol | - |

| CAS Number | Not consistently assigned. | Often synthesized as a research intermediate. |

| Appearance | Expected to be a white to off-white solid. | Based on analogous heterocyclic compounds. |

| Melting Point | Not reported; predicted >150 °C. | High aromaticity and potential for crystal packing. |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform). | Polarity of the heterocyclic rings. |

| ¹H NMR (DMSO-d₆) | Predicted δ 9.3-9.4 (s, 1H, H2-pyr), 9.0-9.1 (s, 1H, H6-pyr), 8.6-8.7 (s, 1H, H4-pyr), 9.5-9.6 (s, 1H, H5-oxadiazole). | Chemical shifts are downfield due to the deshielding effects of the electronegative N and O atoms and aromatic ring currents.[1][2][3] |

| ¹³C NMR (DMSO-d₆) | Predicted δ 164-166 (C2-oxa), 160-162 (C5-oxa), 152-154 (C6-pyr), 148-150 (C2-pyr), 138-140 (C4-pyr), 122-124 (C5-pyr), 120-122 (C3-pyr). | The carbons of the oxadiazole ring are highly deshielded. The C-Br carbon (C5-pyr) is also significantly affected.[3][4][5][6][7] |

| IR (KBr, cm⁻¹) | ~3100 (Ar C-H str), ~1600 (C=N str), ~1580 (C=C str), ~1150 (C-O-C str), ~550 (C-Br str). | Characteristic vibrational frequencies for the functional groups present.[8] |

| Mass Spec (EI) | M⁺ peak at m/z 225/227 (approx. 1:1 ratio). | Isotopic signature of bromine. |

Synthesis and Mechanistic Insights

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from commercially available 5-bromonicotinic acid. The causality behind this pathway lies in the robust and well-established reactions for forming the hydrazide intermediate and the subsequent cyclodehydration to the oxadiazole ring.

Proposed Synthetic Workflow

The chosen pathway involves three primary transformations: (1) Esterification of the carboxylic acid to prevent side reactions and activate the carbonyl group, (2) Hydrazinolysis to form the key carbohydrazide intermediate, and (3) Cyclodehydration to construct the 1,3,4-oxadiazole ring.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with clear checkpoints for characterization.

Step 1: Synthesis of Methyl 5-bromonicotinate

-

Suspend 5-bromonicotinic acid (1.0 eq) in methanol (10 vol).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.5 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C. Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride in situ, which is immediately esterified by the methanol solvent. The excess methanol drives the reaction to completion.

-

Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate/Hexane).

-

Cool the reaction and concentrate under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 10 vol).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of 5-Bromonicotinohydrazide [9]

-

Dissolve methyl 5-bromonicotinate (1.0 eq) in ethanol (10 vol).

-

Add hydrazine monohydrate (5.0 eq) and heat the mixture to reflux for 8-12 hours. Causality: The large excess of hydrazine drives the nucleophilic acyl substitution, converting the ester to the more stable hydrazide.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

The product often precipitates upon cooling. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 5-bromonicotinohydrazide.

Step 3: Synthesis of this compound

-

To a flask containing 5-bromonicotinohydrazide (1.0 eq), add triethyl orthoformate (10 vol). Causality: Triethyl orthoformate serves as a one-carbon source and a dehydrating agent for the cyclization to the oxadiazole ring.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux for 12-18 hours. The reaction progress can be monitored by LC-MS.

-

After completion, cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield the final product.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for synthetic elaboration: the C-Br bond on the pyridine ring and the pyridine nitrogen. This dual reactivity makes it an exceptionally valuable building block for creating libraries of complex molecules.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to reactions like Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the introduction of aryl, heteroaryl, amine, and alkyne functionalities, respectively. The choice of catalyst and ligand is critical, as the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[10] Ligands such as those based on phosphines (e.g., PPh₃, XPhos) are often employed to mitigate this issue.[11][12][13][14]

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated systems, the C-Br bond can undergo SNAr with strong nucleophiles under forcing conditions.

-

Pyridine Ring Chemistry: The pyridine nitrogen can be quaternized with alkyl halides or undergo N-oxidation, which can further modify the electronic properties and reactivity of the ring system.

Caption: Reactivity landscape of this compound.

Applications in Medicinal Chemistry and Drug Development

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its wide spectrum of biological activities.[15] It is often used as a bioisostere for amide or ester groups to improve pharmacokinetic properties such as metabolic stability and cell permeability. The combination with a pyridine ring, another cornerstone of drug design, and a versatile bromo-substituent positions this molecule as a powerful starting point for drug discovery programs.

Derivatives of 1,3,4-oxadiazoles have demonstrated significant potential in various therapeutic areas:

-

Anticancer: Many derivatives exhibit cytotoxic activity against various cancer cell lines.[6][8]

-

Antimicrobial: The scaffold is a common feature in agents with antibacterial and antifungal properties.[16][17]

-

Anti-inflammatory: Compounds incorporating this moiety have shown potent anti-inflammatory effects.[15]

-

Neurological Disorders: It has been explored for anticonvulsant and antidepressant activities.

Caption: Role as a scaffold in drug discovery programs.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for derivatizing the title compound, with integrated quality control checks.

Objective: To synthesize 3-Phenyl-5-(1,3,4-oxadiazol-2-yl)pyridine.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times. Causality: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours.

-

Monitoring (Validation Point 1): Take a small aliquot from the reaction, dilute it with ethyl acetate, and spot on a TLC plate alongside the starting material. A new, more nonpolar spot should appear, and the starting material spot should diminish. LC-MS can be used for definitive confirmation of product formation (expected m/z for product = 223.07).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Characterization (Validation Point 2): Obtain ¹H NMR, ¹³C NMR, and mass spectra of the purified product. The ¹H NMR should show characteristic signals for the newly introduced phenyl group, and the mass spectrum should confirm the molecular weight of 223.07. The bromine isotopic pattern in the MS will be absent.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for chemical synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups allow for the systematic development of novel compounds. The proven importance of the pyridine and 1,3,4-oxadiazole scaffolds in drug discovery strongly suggests that derivatives of this molecule will continue to be promising candidates for development as new therapeutic agents. Future research will likely focus on expanding the library of derivatives through advanced cross-coupling techniques and evaluating their biological activities across a wider range of therapeutic targets.

References

- This reference is a placeholder for a specific CAS database entry if one becomes formally assigned.

-

Graf, R. et al. (2025). Synthesis, Crystal Structure and Antibacterial Activity of 5-Bromonicotinic Acid [1-(4-Chlorophenyl)methylidene]hydrazide Monohydrate Methanol Solvate. ResearchGate. Available at: [Link]

-

Al-Masoudi, N. A. et al. (2019). 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]

- Khan, I. et al. (2023).

-

Abdel-Wahab, B. F. et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

-

Humphries, E. M. et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

-

Rauf, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Billingsley, K. L. & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

-

Yılmaz, Ü. et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. ResearchGate. Available at: [Link]

-

Tsoleridis, C. A. et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. Available at: [Link]

-

da Silva, A. B. et al. (2010). Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals. Semantic Scholar. Available at: [Link]

-

Tokumaru, K. & Johnston, J. N. (2020). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Royal Society of Chemistry. Available at: [Link]

-

Wang, Y. et al. (2012). Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

- Kaur, R. et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

-

Thomas, S. et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

Ali, B. et al. (2022). The physical properties of 1,3,4-oxadiazole. ResearchGate. Available at: [Link]

- Paudler, W. W. & Kuder, J. E. (1966). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.

- Stojković, M. D. et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Official Journal of the Serbian Chemical Society.

-

Sharma, R. et al. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry. Available at: [Link]

- Sun, P. et al. (2007). Synthesis and Bioactivity of Pyridine Containing 1,3,4-Oxadiazole Derivatives. Journal of the Chinese Chemical Society.

-

Szymański, S. et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

- Google Patents. (1995). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

-

Testbook. (2023). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Available at: [Link]

- Google Patents. (2003). CN1634906A - Synthesis of 5-bromo phthalide.

- Google Patents. (2004). WO2004089924A1 - Process for the preparation of 5-bromophthalide.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 3. testbook.com [testbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals | Semantic Scholar [semanticscholar.org]

- 7. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. rroij.com [rroij.com]

- 16. aseestant.ceon.rs [aseestant.ceon.rs]

- 17. Synthesis and Bioactivity of Pyridine Containing 1,3,4-Oxadiazole Derivatives [cjcu.jlu.edu.cn]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic profile of the heterocyclic compound 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine. While experimental data for this specific molecule is not widely published, this document, grounded in the principles of spectroscopic analysis and data from structurally analogous compounds, offers a robust predictive framework for its characterization. We will delve into the anticipated features in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide outlines standardized protocols for data acquisition and provides insights into the interpretation of the resulting spectra, serving as a valuable resource for researchers engaged in the synthesis, identification, and application of novel pyridine-oxadiazole derivatives in medicinal chemistry and materials science.

Introduction: The Significance of Pyridine-Oxadiazole Scaffolds

The fusion of pyridine and 1,3,4-oxadiazole rings creates a molecular scaffold of significant interest in drug discovery and development. Pyridine analogues are known for a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] Similarly, the 1,3,4-oxadiazole moiety is a versatile pharmacophore recognized for its potential as an antibacterial, antifungal, and anticancer agent.[1] The combination of these two heterocyclic systems in this compound, with the addition of a bromine atom, suggests a compound with potentially enhanced biological activity and utility as a synthetic intermediate.

Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical research and development. This guide provides a comprehensive overview of the expected spectroscopic data for the title compound, empowering researchers to confidently identify and characterize this and related molecules.

Molecular Structure and Predicted Spectroscopic Profile

The chemical structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Chemical Structure

Caption: Structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be characterized by signals in the aromatic region, corresponding to the protons on the pyridine and oxadiazole rings. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the bromine substituent.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.80 - 9.20 | d | ~2.0 | Deshielded by adjacent nitrogen and bromine. |

| H-4 | 8.40 - 8.80 | t | ~2.0 | Influenced by two adjacent nitrogen atoms and the bromine. |

| H-6 | 9.20 - 9.60 | d | ~2.0 | Deshielded by the adjacent nitrogen atom. |

| H-oxadiazole | 8.90 - 9.30 | s | - | Singlet for the proton on the oxadiazole ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the heteroatoms and the bromine substituent.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 150 - 155 | Adjacent to nitrogen. |

| C-3 | 120 - 125 | Attached to bromine. |

| C-4 | 135 - 140 | Aromatic carbon in the pyridine ring. |

| C-5 | 125 - 130 | Point of attachment to the oxadiazole ring. |

| C-6 | 150 - 155 | Adjacent to nitrogen. |

| C-oxadiazole (C=N) | 160 - 165 | Carbon in the oxadiazole ring double bonded to nitrogen. |

| C-oxadiazole (C-H) | 155 - 160 | Carbon in the oxadiazole ring attached to a proton. |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature.

Predicted Mass Spectrometry Data

| Ion | m/z (relative intensity) | Description |

| [M]⁺ | 225/227 (1:1) | Molecular ion peak showing the isotopic pattern of bromine. |

| [M-N₂]⁺ | 197/199 | Loss of a nitrogen molecule from the oxadiazole ring. |

| [M-HCN]⁺ | 198/200 | Loss of hydrogen cyanide. |

| [C₅H₃BrN]⁺ | 158/160 | Fragment corresponding to the bromo-pyridine moiety. |

| [C₂HN₂O]⁺ | 69 | Fragment corresponding to the oxadiazole moiety. |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3100 - 3000 | C-H stretch (aromatic) | Protons on the pyridine and oxadiazole rings. |

| 1650 - 1580 | C=N stretch | Double bonds within the pyridine and oxadiazole rings.[2] |

| 1580 - 1450 | C=C stretch (aromatic) | Double bonds within the pyridine ring. |

| 1250 - 1150 | C-O-C stretch | Ether-like linkage within the oxadiazole ring.[3] |

| 1100 - 1000 | N-N stretch | Nitrogen-nitrogen bond in the oxadiazole ring. |

| 700 - 600 | C-Br stretch | Carbon-bromine bond. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Data Acquisition Workflow

Caption: A typical workflow for acquiring NMR spectra.

-

Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation : Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse program. Key parameters to consider are the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

-

Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition : Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

Fragmentation Analysis (MS/MS) : To confirm the structure, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe the characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample as a KBr pellet or use a diamond ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Conclusion

The spectroscopic characterization of this compound is crucial for its unequivocal identification and for ensuring its purity. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, MS, and IR spectra, based on established principles and data from analogous structures. The outlined experimental protocols offer a standardized approach to data acquisition. By combining these predictive insights with rigorous experimental work, researchers can confidently navigate the synthesis and application of this promising heterocyclic compound and its derivatives in their scientific endeavors.

References

- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. cajmns.casjournal.org [cajmns.casjournal.org]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 1,3,4-Oxadiazole Pyridine Derivatives

Introduction: The Convergence of Privileged Structures in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the burgeoning field of 1,3,4-oxadiazole pyridine derivatives, a class of heterocyclic compounds that has garnered significant attention for its broad spectrum of biological activities. The 1,3,4-oxadiazole ring, a five-membered heterocycle, is a bioisostere of amide and ester groups, enhancing metabolic stability and acting as a crucial hydrogen bond acceptor.[1] When coupled with the pyridine nucleus, a ubiquitous motif in pharmaceuticals known for its ability to engage in various biological interactions, the resulting hybrid molecules exhibit a remarkable range of therapeutic potential.[2] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these promising compounds for researchers, scientists, and drug development professionals.

Synthetic Strategies: Crafting the 1,3,4-Oxadiazole Pyridine Core

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles featuring a pyridine moiety typically follows a convergent synthetic approach, primarily involving the cyclization of a key intermediate, an N-acylhydrazone. The general synthetic pathway is outlined below.

General Synthesis Workflow

Sources

An In-depth Technical Guide to 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. While a specific CAS number for this exact molecule is not readily found in major chemical databases, its structural motifs—a pyridine ring and a 1,3,4-oxadiazole ring—are well-represented in a vast array of biologically active molecules. This guide will therefore synthesize information from related compounds to provide a robust technical profile, including a plausible synthetic route, physicochemical properties, and a discussion of its potential applications in drug discovery, particularly in the fields of oncology and antimicrobial research.

Introduction and Significance

This compound belongs to the class of 2,5-disubstituted 1,3,4-oxadiazoles, which are recognized as "privileged structures" in medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.[1] The pyridine moiety, another key component, is a common feature in numerous approved drugs and is known to impart favorable pharmacokinetic properties.[2] The combination of these two rings, along with the bromine substituent which can serve as a handle for further chemical modification or as a key interaction element with target proteins, makes this compound a promising scaffold for the development of novel therapeutics.

Derivatives of 1,3,4-oxadiazole have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3] This broad bioactivity underscores the importance of exploring novel structures like this compound for their potential to address unmet medical needs.

Physicochemical Properties

The exact physicochemical properties of this compound have not been experimentally determined and reported in the literature. However, based on its structure, we can predict some of its key characteristics, which are summarized in the table below.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₄BrN₃O | Sinfoo Biotech[4] |

| Molecular Weight | 226.03 g/mol | Sinfoo Biotech[4] |

| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General knowledge of heterocyclic compounds |

| LogP (predicted) | ~1.5 - 2.5 | Cheminformatics prediction tools |

| pKa (predicted) | Pyridine nitrogen is weakly basic. | General knowledge of pyridine chemistry |

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the chemical literature. A common and efficient method involves the cyclization of an acid hydrazide. For the target molecule, a plausible synthetic route would start from 5-bromonicotinic acid. The overall workflow is depicted in the diagram below.

Caption: Proposed synthetic workflow for this compound.

This protocol is a generalized procedure based on common methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[4][5][6][7]

Step 1: Synthesis of Ethyl 5-bromonicotinate

-

To a solution of 5-bromonicotinic acid (1 equivalent) in ethanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour, and then reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of 5-Bromonicotinic hydrazide

-

Dissolve the ethyl 5-bromonicotinate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (3-5 equivalents) and reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired hydrazide.

Step 3: Synthesis of this compound

-

A mixture of 5-bromonicotinic hydrazide (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated to reflux for 10-15 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Self-Validating System: Each step of the protocol can be monitored by TLC to ensure the complete consumption of the starting material. The structure and purity of the intermediates and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Numerous studies have reported the significant anticancer activity of compounds containing the 1,3,4-oxadiazole and pyridine rings.[3][8][9] These compounds have been shown to exert their effects through various mechanisms of action.

Potential Mechanisms of Anticancer Action:

-

Enzyme Inhibition: 1,3,4-oxadiazole derivatives have been identified as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), telomerase, and thymidylate synthase.[10][11]

-

Kinase Inhibition: The pyridine moiety is a common feature in many kinase inhibitors. It is plausible that this compound or its derivatives could target protein kinases involved in cancer signaling pathways.

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). 1,3,4-oxadiazole derivatives have been shown to induce apoptosis in various cancer cell lines.[8]

The following diagram illustrates a potential mechanism of action where a derivative of the title compound inhibits a key enzyme in a cancer cell signaling pathway.

Caption: Potential inhibition of a kinase cascade in cancer cells.

The emergence of drug-resistant microbial strains is a major global health concern, necessitating the development of new antimicrobial agents.[12] 1,3,4-Oxadiazole derivatives have been extensively investigated for their antimicrobial properties.[1][13]

Potential Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: These compounds can target essential enzymes in bacteria and fungi. For instance, they have been shown to inhibit peptide deformylase, an enzyme crucial for bacterial protein synthesis.[12]

-

Biofilm Inhibition: Bacterial biofilms are a major cause of persistent infections. Some 1,3,4-oxadiazole derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria like Staphylococcus aureus.[1]

| Potential Biological Activity | Target Class | Examples from Literature |

| Anticancer | Enzyme Inhibitors (HDAC, Telomerase), Kinase Inhibitors | [9][10][11] |

| Antimicrobial | Enzyme Inhibitors (Peptide Deformylase), Biofilm Formation Inhibitors | [1][12][13] |

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established chemical methodologies, and its structural characteristics suggest a high potential for biological activity. The insights provided in this guide, synthesized from the broader knowledge of 1,3,4-oxadiazole and pyridine chemistry, should serve as a valuable resource for researchers in drug discovery and development. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

1,3,4-oxadiazole derivatives as potential antimicrobial agents. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Synthesis and Biological Evaluation of Newer Nicotinic Acid Based 2,5- disubstituted 1,3,4-Oxadiazoles. (2015, February 28). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021, June 29). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]

-

Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

1,3,4-Oxadiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). JChemRev. Retrieved January 2, 2026, from [Link]

-

New 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles: their synthesis and biological evaluation. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2023, October 13). ACS Publications. Retrieved January 2, 2026, from [Link]

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (n.d.). NIH. Retrieved January 2, 2026, from [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). IJMSPR. Retrieved January 2, 2026, from [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (n.d.). PMC. Retrieved January 2, 2026, from [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18). MDPI. Retrieved January 2, 2026, from [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021, October 21). MDPI. Retrieved January 2, 2026, from [Link]

-

A Review on Anticancer Activity of 1, 3, 4-oxadiazole. (n.d.). Neliti. Retrieved January 2, 2026, from [Link]

-

New 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles: Their synthesis and biological evaluation | Request PDF. (2025, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. Retrieved January 2, 2026, from [Link]

-

Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. (2022, November 18). Letters in Applied NanoBioScience. Retrieved January 2, 2026, from [Link]

-

Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. (2025, August 7). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. Retrieved January 2, 2026, from [Link]

-

Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. (n.d.). Oriental Journal of Chemistry. Retrieved January 2, 2026, from [Link]

Sources

- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. cbijournal.com [cbijournal.com]

- 5. New 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles: their synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine: A Key Intermediate in Medicinal Chemistry

Introduction: The Strategic Importance of Heterocyclic Scaffolds in Drug Discovery

In the landscape of modern drug development, heterocyclic compounds form the bedrock of a vast therapeutic arsenal. Among these, structures incorporating pyridine and 1,3,4-oxadiazole rings are of paramount importance due to their versatile chemical reactivity and profound pharmacological potential. The 1,3,4-oxadiazole moiety, a bioisostere of ester and amide groups, is recognized for enhancing metabolic stability, aqueous solubility, and receptor-binding interactions. When coupled with the pyridine ring—a ubiquitous feature in numerous pharmaceuticals and natural products—the resulting scaffold presents a rich template for library synthesis and lead optimization.

This technical guide provides an in-depth overview of 3-Bromo-5-(1,3,4-oxadiazol-2-yl)pyridine, a crucial synthetic intermediate. While direct biological data on this specific molecule is limited, its strategic value lies in its utility as a versatile building block for creating more complex molecules with potential therapeutic applications, ranging from antimicrobial to anticancer agents.[1][2][3] This document will detail its physicochemical properties, outline a robust synthesis protocol, discuss its potential applications in drug development based on the activities of its derivatives, and provide necessary safety and handling guidelines for researchers.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a research setting. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrN₃O | [4] |

| Molecular Weight | 226.03 g/mol | [4] |

| CAS Number | Not directly available; Isomers registered. | |

| Appearance | White to off-white powder | Inferred from analogs[5] |

| Storage Temperature | Room Temperature | [5] |

Structural Elucidation via Spectroscopic Methods

While a dedicated spectrum for this specific isomer is not publicly available, characteristic spectroscopic features can be predicted based on extensive data from closely related analogs, such as 5-aryl-1,3,4-oxadiazoles and substituted bromopyridines.[1][6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.5 ppm) corresponding to the three protons on the pyridine ring. The proton on the oxadiazole ring will appear as a sharp singlet at a downfield chemical shift, often above δ 9.0 ppm.

-

¹³C NMR: The carbon NMR would reveal seven distinct signals. The two carbons of the 1,3,4-oxadiazole ring are characteristically found in the δ 155-165 ppm range. The remaining five signals will correspond to the carbons of the bromo-substituted pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C=N stretching of the oxadiazole ring (around 1650 cm⁻¹), C-O-C stretching (around 1050-1250 cm⁻¹), and aromatic C=C and C-H stretching frequencies.

Synthesis Pathway and Experimental Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established transformation in organic chemistry. A reliable and common method involves the cyclodehydration of an acylhydrazide (also known as a carbohydrazide) with an orthoester, such as triethyl orthoformate.[7] This approach provides a direct and high-yielding route to the desired oxadiazole ring system.

The logical workflow for synthesizing this compound begins with the corresponding pyridine carboxylic acid, 5-bromonicotinic acid.

Caption: Synthesis workflow for the target compound.

Detailed Step-by-Step Protocol: Synthesis from 5-Bromonicotinohydrazide

This protocol describes the final cyclization step. The precursor, 5-bromonicotinohydrazide, is synthesized from 5-bromonicotinic acid via conversion to the acyl chloride followed by reaction with hydrazine hydrate.

Objective: To synthesize this compound via the cyclization of 5-bromonicotinohydrazide.

Materials:

-

5-Bromonicotinohydrazide

-

Triethyl orthoformate, CH(OEt)₃

-

Phosphorus oxychloride (POCl₃) (optional, as dehydrating agent/solvent)[7][8]

-

Ethanol, absolute

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution (10%)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromonicotinohydrazide (1 equivalent) in an excess of triethyl orthoformate (5-10 equivalents).

-

Causality: Using triethyl orthoformate in excess serves as both the reagent and the solvent, driving the reaction towards completion according to Le Châtelier's principle.

-

-

Cyclization: Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Self-Validation: The disappearance of the starting hydrazide spot on the TLC plate indicates the completion of the reaction.

-

-

Work-up: After cooling the mixture to room temperature, slowly pour the contents onto crushed ice with vigorous stirring.

-

Causality: This step quenches the reaction and precipitates the crude product, which is generally insoluble in water.

-

-

Neutralization & Filtration: Neutralize the acidic solution carefully with a 10% aqueous solution of sodium bicarbonate until the effervescence ceases. The precipitated solid is then collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Applications in Drug Development: A Scaffold for Bioactive Molecules

While this compound is primarily a synthetic intermediate, its core structure is featured in numerous compounds with significant biological activity. The bromine atom at the 3-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the construction of extensive chemical libraries.

Caption: Potential applications based on derivative activities.

Anticancer Research

Derivatives of pyridine-oxadiazoles have been extensively evaluated as anticancer agents.[2][9] Studies have shown that molecules incorporating this scaffold can exhibit potent cytotoxic activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (HT-29) cancer.[9] The proposed mechanisms often involve the inhibition of critical cellular targets like tyrosine kinases or transcription factors such as STAT3.[9] Molecular docking studies on related compounds suggest that the oxadiazole and pyridine nitrogens can form crucial hydrogen bonds within the active sites of target proteins.[6][10]

Antimicrobial Development

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents.[3] The 1,3,4-oxadiazole nucleus is a well-known pharmacophore in antimicrobial drug design.[1][11] Pyridine-oxadiazole hybrids have demonstrated significant activity against a range of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens.[6][12] The mechanism for related compounds is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase.

Safety, Handling, and Storage

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Measures:

-

P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area (e.g., a chemical fume hood).[5]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[14]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Keep away from strong oxidizing agents and strong acids.[13]

Conclusion

This compound represents a strategically valuable molecule for medicinal chemists and drug development professionals. Its true potential is realized not as an end-product, but as a versatile and reactive intermediate. The combination of the biologically significant 1,3,4-oxadiazole ring and a functionalized pyridine core provides a robust platform for the synthesis of novel compound libraries targeting a wide spectrum of diseases. The straightforward and scalable synthesis, coupled with the predictable reactivity of the bromine substituent, makes it an attractive starting material for exploratory drug discovery programs aimed at developing next-generation therapeutics.

References

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. (URL: [Link])

-

This compound. BIOFOUNT. (URL: [Link])

-

Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega. (URL: [Link])

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry. (URL: [Link])

-

Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

-

Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Avicenna Journal of Medical Biochemistry. (URL: [Link])

-

Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. (URL: [Link])

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of ChemTech Research. (URL: [Link])

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. (URL: [Link])

-

oxadiazole and its derivatives: A review on recent progress in anticancer activities. Ovid. (URL: [Link])

-

Antimicrobial activity of novel 3-substituted- 5-(pyridine-4-yl)-3H-1,3,4-oxadiazole- 2-thione derivatives. Semantic Scholar. (URL: [Link])

-

Design, synthesis, in-vitro and in-silico anticancer studies on amide derivatives of 1,3,4-oxadiazole-isoxazol-pyridine-benzimidazole. ResearchGate. (URL: [Link])

-

Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Semantic Scholar. (URL: [Link])

-

A Review on Anticancer Activity of 1, 3, 4-oxadiazole. Neliti. (URL: [Link])

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. (URL: [Link])

-

Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Biointerface Research in Applied Chemistry. (URL: [Link])

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. RSC Advances. (URL: [Link])

-

Synthesis, characterization, molecular docking and antimicrobial activity studies of novel oxadiazole derivatives. ResearchGate. (URL: [Link])

- Design, Synthesis, Molecular docking and Biological Evaluation of novel 2-[(2-{[5-(pyridin-4- yl). International Journal of Pharmaceutical Sciences and Research. (URL: https://ijpsr.com/bft-article/design-synthesis-molecular-docking-and-biological-evaluation-of-novel-2-2-5-pyridin-4-yl-134-oxadiazol-2-ylsulfanyl-ethylsulfanyl-13-benzoxazole-derivatives/?show=full)

Sources

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 924869-13-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. 3-bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine | 1159979-16-4 [sigmaaldrich.com]

- 6. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

Unlocking New Frontiers: A Technical Guide to the Research Applications of Bromo-Oxadiazolyl-Pyridines

Introduction: A Trifecta of Functionality for Modern Research

In the landscape of contemporary chemical and biomedical research, the strategic design of molecular scaffolds is paramount to unlocking novel functionalities and therapeutic interventions. Among the myriad of heterocyclic compounds, the bromo-oxadiazolyl-pyridine framework has emerged as a particularly compelling structural motif. This guide provides an in-depth exploration of the synthesis, chemical versatility, and burgeoning research applications of this unique class of molecules. By synergistically combining the bioisosteric properties of the oxadiazole ring, the versatile reactivity of the bromo-substituent, and the privileged pharmacological nature of the pyridine core, bromo-oxadiazolyl-pyridines offer a powerful platform for innovation in drug discovery and materials science.

The oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding interactions.[1] Its incorporation into drug candidates has been linked to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The pyridine ring, an electron-deficient heterocycle, is a cornerstone of medicinal chemistry, present in numerous approved drugs and known to interact with a variety of biological targets.[5] The introduction of a bromine atom onto the pyridine ring significantly enhances its synthetic utility, serving as a versatile handle for a multitude of cross-coupling reactions.[6] This trifecta of functional components makes bromo-oxadiazolyl-pyridines a highly attractive scaffold for generating diverse chemical libraries with tailored properties.

This technical guide will delve into the synthetic strategies for accessing these compounds, explore their potential as enzyme inhibitors and probes for biological systems, and discuss their emerging applications in the realm of materials science. We will also provide detailed experimental protocols and conceptual frameworks to empower researchers to harness the full potential of this promising class of molecules.

I. The Synthetic Gateway: Constructing the Bromo-Oxadiazolyl-Pyridine Core

The modular nature of bromo-oxadiazolyl-pyridines allows for their synthesis through convergent strategies, typically involving the formation of the oxadiazole ring as a key step. The choice of synthetic route can be tailored to achieve specific substitution patterns on both the pyridine and any appended aryl moieties.

General Synthetic Approach: A Step-by-Step Workflow

A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones.[7] This approach can be readily adapted for the preparation of bromo-oxadiazolyl-pyridines.

Experimental Protocol: Synthesis of 2-(5-Bromopyridin-2-yl)-5-phenyl-1,3,4-oxadiazole

-

Step 1: Synthesis of 5-Bromopyridine-2-carbohydrazide:

-

To a solution of methyl 5-bromopicolinate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether to afford the desired hydrazide.

-

-

Step 2: Synthesis of the N-Acylhydrazone Intermediate:

-

Dissolve the 5-bromopyridine-2-carbohydrazide (1.0 eq) in glacial acetic acid.

-

Add benzaldehyde (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration. Wash with copious amounts of water and dry under vacuum.

-

-

Step 3: Oxidative Cyclization to the 1,3,4-Oxadiazole:

-

Suspend the N-acylhydrazone (1.0 eq) in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, for example, bromine in acetic acid[7] or (diacetoxyiodo)benzene, portion-wise at room temperature.

-

Stir the mixture for 12-24 hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

-

Caption: Synthetic workflow for a bromo-oxadiazolyl-pyridine.

Diversification through Cross-Coupling Reactions

The true synthetic power of the bromo-oxadiazolyl-pyridine scaffold lies in the reactivity of the bromine atom. This serves as a linchpin for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures.[6]

Key Cross-Coupling Reactions:

| Reaction | Reagents | Product Type | Potential Application |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters, Pd catalyst, base | Bi-aryl or heteroaryl-aryl structures | Extended conjugated systems for materials science, bioactive molecules |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Aryl amines | Pharmacological scaffolds, organic light-emitting diode (OLED) materials |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Aryl alkynes | Molecular wires, click chemistry precursors |

| Heck Coupling | Alkenes, Pd catalyst, base | Aryl alkenes | Polymer building blocks, fluorescent probes |

Experimental Protocol: Suzuki-Miyaura Coupling of 2-(5-Bromopyridin-2-yl)-5-phenyl-1,3,4-oxadiazole

-

To a degassed mixture of 2-(5-bromopyridin-2-yl)-5-phenyl-1,3,4-oxadiazole (1.0 eq), an arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system such as 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Cross-coupling diversification of the core scaffold.

II. Applications in Drug Discovery and Chemical Biology

The structural features of bromo-oxadiazolyl-pyridines make them highly attractive for applications in medicinal chemistry and chemical biology, particularly as enzyme inhibitors and molecular probes.

Enzyme Inhibition: Targeting Key Pathological Pathways

The pyridine and oxadiazole moieties are known to interact with various enzyme active sites.[5] The ability to readily diversify the scaffold through cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a specific enzyme target.

Potential Enzyme Targets:

-

Kinases: The pyridine core is a common feature in many kinase inhibitors. The bromo-oxadiazolyl-pyridine scaffold can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

-

Histone Deacetylases (HDACs): Some 1,3,4-oxadiazole-containing compounds have shown promise as HDAC inhibitors.[4] The bromo-oxadiazolyl-pyridine core could be functionalized with a zinc-binding group to target these enzymes.

-

Acyl-CoA:Cholesterol Acyltransferase (ACAT): Imidazo-pyridine derivatives, structurally related to our core, have been investigated as ACAT inhibitors for managing cholesterol levels.[8] This suggests a potential avenue of exploration for bromo-oxadiazolyl-pyridines.

-

Cyclooxygenase (COX) Enzymes: Certain oxadiazole derivatives have demonstrated potent anti-inflammatory activity through the inhibition of COX enzymes.[9]

Hypothetical Screening Data for a Bromo-Oxadiazolyl-Pyridine Library against Kinase X:

| Compound ID | R-Group (at Bromo position) | IC₅₀ (nM) |

| BOP-01 | -Br | >10,000 |

| BOP-02 (Suzuki) | -Phenyl | 850 |

| BOP-03 (Suzuki) | -4-Methoxyphenyl | 420 |

| BOP-04 (Buchwald) | -Anilino | 150 |

| BOP-05 (Buchwald) | -N-Methylanilino | 95 |

This hypothetical data illustrates how synthetic diversification can lead to a significant increase in inhibitory potency.

Caption: Drug discovery workflow using the scaffold.

III. Frontiers in Materials Science: Photophysical Properties and Applications

Beyond their biological applications, oxadiazole derivatives are renowned for their favorable electronic and photophysical properties.[10] They are electron-deficient in nature, which facilitates electron transport, making them valuable components in organic electronics.[11]

Organic Light-Emitting Diodes (OLEDs)

The high thermal stability and electron-transporting capabilities of the 1,3,4-oxadiazole ring make it a prime candidate for inclusion in OLED device architectures. The bromo-oxadiazolyl-pyridine scaffold can be further functionalized with electron-donating groups (e.g., triphenylamine or carbazole via Buchwald-Hartwig amination) to create molecules with intramolecular charge transfer (ICT) characteristics, which are crucial for tuning emission colors.[12]

Potential Advantages of Bromo-Oxadiazolyl-Pyridine based Materials in OLEDs:

-

Tunable Emission: The modular synthesis allows for precise control over the electronic properties and, consequently, the emission wavelength.

-

High Quantum Yields: Oxadiazole derivatives are known to exhibit high photoluminescence quantum yields.[10][13]

-

Thermal Stability: The aromatic nature of the scaffold imparts excellent thermal stability, which is essential for device longevity.

Fluorescent Probes and Sensors

The fluorescence of the oxadiazolyl-pyridine core can be sensitive to the local environment. By introducing specific recognition moieties through the bromo-position, it is possible to design fluorescent probes for detecting metal ions, anions, or biologically relevant molecules. The change in the fluorescence signal upon binding of the analyte would form the basis of the sensing mechanism.

IV. Future Directions and Conclusion

The bromo-oxadiazolyl-pyridine scaffold represents a largely untapped yet highly promising area of chemical research. The convergence of a privileged heterocyclic core, a bioisosteric linker, and a versatile synthetic handle provides a robust platform for generating novel molecules with tailored functions.

Future research in this area will likely focus on:

-

Expansion of the Chemical Space: Developing novel synthetic methodologies to access a wider range of derivatives with diverse substitution patterns.

-

Systematic Biological Screening: Evaluating libraries of these compounds against a broad panel of biological targets to uncover new therapeutic leads.

-

Advanced Materials Development: Designing and synthesizing sophisticated materials for applications in optoelectronics and sensing.

References

- (Reference to a general organic chemistry textbook for found

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential - ResearchG

- A Review on Synthesis and Biological Activities of Oxadiazole Deriv

- A Review on Oxadiazole - ijrpr. (Source 5)

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews. (Source 6)

- Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Deriv

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (Source 8)

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (Source 9)

- Bromo-oxadiazole | C2HBrN2O | CID 66778046 - PubChem - NIH. (Source 10)

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source 11)

- Development in medicinal chemistry via oxadiazole derivatives: p

- The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. (Source 13)

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (Source 14)

-

3-BROMO-4-(5-CHLOROMETHYL-[2][14]OXADIAZOL-3-YL)-PYRIDINE - Fluorochem. (Source 15)

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchG

- In-vitro ACAT inhibitory activities of 6-bromo-imidazo- pyridine deriv

- 4-(4-Bromophenyl)pyridine | C11H8BrN | CID 616283 - PubChem. (Source 19)

- 3-bromo-pyridin-3-yl-oxadiazole-5-carboxylic acid | Sigma-Aldrich. (Source 20)

-

3-Bromo-5-(3-phenyl-[2][14]oxadiazol-5-yl)-pyridine - PubChem. (Source 21)

- Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents - PubMed Central. (Source 22)

- Optical Materials Synthesis, characterization and photophysical properties of a new class of pyrene substituted 1,3,4-oxadiazole derivatives - ResearchG

- Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units - PubMed. (Source 24)

- Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - NIH. (Source 25)

- DIHYDRO-PYRROLO-PYRIDINE DERATIVES - European Patent Office - EP 3642202 B1. (Source 26)

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source 28)

- Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Liter

- 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents | Request PDF. (Source 30)

- Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (Source 31)

- US20210392895A1 - Novel oxadiazoles - Google P

- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (Source 33)

- Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores - New Journal of Chemistry (RSC Publishing). (Source 34)

- The Journal of Organic Chemistry Ahead of Print - ACS Public

- ChemScene: Building blocks | Bioactive small molecules. (Source 36)

- (PDF)

Sources

- 1. ijrpr.com [ijrpr.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. rroij.com [rroij.com]

- 4. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photophysical Properties of some 1,3,4-Oxadiazole Derivatives Containing Phenolphtalein, Fluorene and Bisphenol A Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. informaticsjournals.co.in [informaticsjournals.co.in]

discovery and history of novel pyridine-oxadiazole compounds

An In-Depth Technical Guide on the Discovery and Application of Novel Pyridine-Oxadiazole Compounds

Authored by a Senior Application Scientist

Abstract

The strategic amalgamation of distinct pharmacophores into single molecular frameworks represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of pyridine-oxadiazole compounds, a class of heterocyclic hybrids that has garnered significant attention for its vast therapeutic potential. We will journey through the historical context of these scaffolds, delve into the foundational principles of their synthesis, and illuminate the rationale behind their design as potent biological agents. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the critical scientific reasoning that underpins them.

Introduction: The Rationale for Molecular Hybridization

In the landscape of drug discovery, heterocyclic compounds are paramount, forming the structural basis of countless therapeutic agents.[1] Two such scaffolds, pyridine and 1,3,4-oxadiazole, individually possess a remarkable breadth of biological activity.

-

Pyridine: As a six-membered aromatic heterocycle containing one nitrogen atom, the pyridine nucleus is a privileged structure in pharmacology, with analogues demonstrating potent antimicrobial, anticancer, antiviral, anti-inflammatory, and antidiabetic properties.[2][3]

-

1,3,4-Oxadiazole: This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is noted for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities, which can improve a compound's pharmacokinetic profile.[4] The pyridine-type nitrogen atoms within the 1,3,4-oxadiazole ring enable effective binding to various enzymes and receptors through numerous non-covalent interactions, leading to a wide array of bioactivities including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[5][6][7]

The core directive behind the development of pyridine-oxadiazole compounds is the principle of molecular hybridization . By integrating these two pharmacologically significant moieties into a single molecule, we aim to create hybrid compounds with potentially synergistic or enhanced therapeutic properties, leveraging the complementary features of each heterocycle.[1]

Foundational Chemistry: The Synthesis of the 1,3,4-Oxadiazole Core